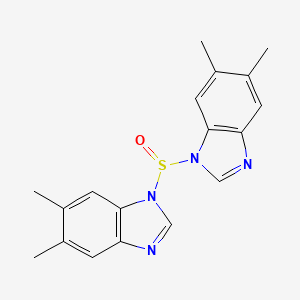![molecular formula C21H24N2O3 B4685435 2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4685435.png)
2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
説明
2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as DMAPT, is a small molecule inhibitor that has been studied extensively in the field of cancer research. It is a potent inhibitor of the NF-κB pathway, which is a key signaling pathway involved in cancer cell survival and proliferation.
作用機序
2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide inhibits the NF-κB pathway by targeting the upstream kinase IKKβ, which is responsible for activating the NF-κB transcription factor. By inhibiting IKKβ, this compound prevents the activation of NF-κB and downstream signaling pathways involved in cancer cell survival and proliferation. This compound has also been shown to induce apoptosis in cancer cells through a variety of mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This makes this compound an attractive candidate for combination therapy with other anti-cancer agents.
実験室実験の利点と制限
One advantage of 2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is its potency and specificity for the NF-κB pathway. This makes it a valuable tool for studying the role of NF-κB in cancer cell survival and proliferation. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. This can be overcome by formulating this compound in a liposomal or nanoparticle delivery system.
将来の方向性
There are many future directions for research on 2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of interest is the combination of this compound with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, the use of this compound as a chemopreventive agent for individuals at high risk for cancer is an area of active research. Finally, the development of novel delivery systems for this compound to improve its solubility and bioavailability is an important area of future research.
科学的研究の応用
2-(3,4-dimethylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been studied extensively in the field of cancer research due to its potent inhibition of the NF-κB pathway. The NF-κB pathway is a key signaling pathway involved in cancer cell survival and proliferation, making it an attractive target for cancer therapy. This compound has been shown to inhibit the growth of a variety of cancer cell lines in vitro and in vivo, including breast cancer, prostate cancer, and pancreatic cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15-7-8-17(13-16(15)2)14-20(24)22-19-6-4-3-5-18(19)21(25)23-9-11-26-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBYRBBSJOROKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(2-ethyl-1-piperidinyl)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4685368.png)
![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-(1,5-dimethyl-1H-pyrazol-4-yl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4685382.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4685397.png)
![4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl 4-fluorobenzoate](/img/structure/B4685404.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B4685408.png)
![2-cyano-3-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4685409.png)
![dimethyl 5-{[(2-pyrimidinylthio)acetyl]amino}isophthalate](/img/structure/B4685417.png)

![1-(4-isopropylphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4685447.png)
![2'-(5-bromo-2-methoxybenzoyl)-6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B4685450.png)
![2-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4685457.png)
![N-cyclopropyl-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4685459.png)
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[1-(4-isopropylphenyl)ethyl]urea](/img/structure/B4685460.png)
![5-{5-chloro-2-[3-(2,6-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4685465.png)